molecular formula C14H17NO4 B4567476 N-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B4567476
M. Wt: 263.29 g/mol
InChI Key: HCHQPZHINASMLD-UHFFFAOYSA-N
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Description

N-(Tetrahydro-2-furanylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound characterized by its unique molecular structure. This compound is part of a broader class of chemicals that have significant applications in various scientific fields, including chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme interactions, receptor binding, and other biochemical processes. Its structural complexity allows for the exploration of various biological pathways.

Medicine: The compound has potential applications in the development of pharmaceuticals. It can serve as a precursor for drugs that target specific diseases or conditions.

Industry: In industry, this compound can be used in the production of materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps, starting with the formation of the tetrahydro-2-furanylmethyl moiety This is often achieved through the reduction of furan derivatives

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Mechanism of Action

The mechanism by which N-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding these mechanisms is crucial for its application in medicine and other fields.

Comparison with Similar Compounds

  • N-(Tetrahydro-2-furanylmethyl)-1-ethanamine

  • 2-Furanmethanamine, tetrahydro-N-[(tetrahydro-2-furanyl)methyl]-

Uniqueness: N-(Tetrahydro-2-furanylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide stands out due to its specific structural features, which differentiate it from other compounds in its class

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c16-14(15-9-11-2-1-5-17-11)10-3-4-12-13(8-10)19-7-6-18-12/h3-4,8,11H,1-2,5-7,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHQPZHINASMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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N-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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N-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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N-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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N-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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N-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

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